Product packaging for 4-Ethyl-5-fluoronicotinic acid(Cat. No.:)

4-Ethyl-5-fluoronicotinic acid

Cat. No.: B14780065
M. Wt: 169.15 g/mol
InChI Key: RVGIICIWRBJIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-5-fluoronicotinic acid is a fluorinated pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound has been identified as a model substrate in studies exploring advanced nuclear magnetic resonance (NMR) techniques, specifically in the development of Signal Amplification By Reversible Exchange (SABRE) for the hyperpolarization of 19F nuclei, which can dramatically enhance NMR sensitivity . With a molecular formula that incorporates both fluorine and a carboxylic acid functional group on the pyridine ring, it offers versatile reactivity for researchers developing novel pharmaceutical compounds and other fine chemicals . The product has a listed purity of 97% and requires storage at 4-8°C to maintain stability . Handling should be conducted with care; the safety data indicates potential hazards including causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B14780065 4-Ethyl-5-fluoronicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-ethyl-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12)

InChI Key

RVGIICIWRBJIAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 5 Fluoronicotinic Acid and Its Precursors

De Novo Synthesis Approaches to the Core Pyridine (B92270) Scaffold of 4-Ethyl-5-fluoronicotinic acid

Building the pyridine ring from acyclic precursors, or de novo synthesis, offers a powerful route to complex substituted pyridines. This approach allows for the strategic placement of functional groups by carefully selecting the starting materials and reaction sequence.

Strategies for Regioselective Introduction of the Ethyl Moiety at the 4-Position

The direct and selective alkylation at the C-4 position of a pyridine ring has historically been a significant challenge in heterocyclic chemistry, often resulting in mixtures of isomers or overalkylation. nih.govchemrxiv.orgacs.org Modern methods have been developed to overcome this, with Minisci-type reactions being a prominent strategy.

One effective method involves the use of a temporary blocking group on the pyridine nitrogen. A simple maleate-derived blocking group can be installed, which directs a subsequent Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position. nih.govchemistryviews.orgresearchgate.net This approach is operationally simple and utilizes inexpensive starting materials like maleic acid. nih.govchemistryviews.org The reaction proceeds under acid-free conditions, where a pyridinium (B92312) salt is reacted with a carboxylic acid (the source of the ethyl group, in this case, propanoic acid) in the presence of reagents like silver nitrate and ammonium persulfate. nih.gov This methodology is scalable and tolerates a variety of functional groups on both the pyridine and the alkyl donor. nih.govacs.org

While classical methods involving alkyllithium reagents exist, they often show poor regioselectivity, with a tendency to favor C-2 alkylation in many cases. acs.org Therefore, for a targeted de novo approach requiring a C-4 ethyl group, building the ring with the ethyl group already in place or using a directed C-H functionalization method is often preferred.

Methodologies for Fluoro-functionalization at the 5-Position

Introducing a fluorine atom at the meta-position (C-3 or C-5) of a pyridine ring is a synthetic challenge due to the electronic nature of the heterocycle. thieme-connect.de A successful strategy for achieving this transformation involves the use of Zincke imine intermediates. thieme-connect.de In this method, a substituted pyridine is reacted to form a Zincke imine, which is then subjected to fluorination. thieme-connect.de

For fluorination at the 5-position, a 3-substituted pyridine can be converted into a Zincke imine using an N-triflyl (NTf) group and dibenzylamine. This intermediate can then be treated with a fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) in a solvent such as trifluoroethanol (TFE) to directly yield the 3,5-disubstituted pyridine. thieme-connect.de This process has been shown to be effective for a range of substrates and can even be performed as a one-pot protocol to avoid isolating the Zincke imine intermediate. thieme-connect.de The ability to perform late-stage fluorination on complex, drug-like molecules highlights the utility of this method. thieme-connect.de

Starting Pyridine TypeFluorination ConditionsOutcome
2-SubstitutedSelectfluor/Na2CO3 on NTf-Zincke imine, followed by cyclizationC-5 Fluorination
3-SubstitutedNFSI in TFE on NTf-Zincke imine with dibenzylamineDirect C-5 Fluorination

Synthetic Routes to the Carboxylic Acid Group at the 3-Position

The nicotinic acid backbone, characterized by a carboxylic acid at the 3-position, can be constructed through various cyclization strategies. One notable method involves the oxidative one-pot sequential reaction of inactivated saturated ketones with electron-deficient enamines, such as β-enaminoesters. organic-chemistry.org This process enables the efficient synthesis of pyridine-3-carboxylates. organic-chemistry.org The reaction cascade includes a Michael addition, an aldol-type condensation, and concludes with an oxidative aromatization to form the pyridine ring with the desired ester group at the C-3 position, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.org

Another approach involves electrochemical methods. While direct carboxylation of pyridines using CO2 has been developed, it typically shows selectivity for the C-4 or C-5 positions, making it less suitable for synthesizing nicotinic acid itself from an unsubstituted pyridine. azom.comchemistryviews.org Therefore, cycloaddition reactions remain a more reliable de novo strategy for establishing the C-3 carboxylate functionality.

Functional Group Interconversions and Regioselective Transformations for Nicotinic Acid Derivatives

An alternative to de novo synthesis is the modification of a pre-existing, readily available nicotinic acid or a derivative thereof. This requires highly regioselective reactions to install the ethyl and fluoro groups at the correct positions without disturbing the existing carboxyl group.

Halogenation and Fluorination Strategies on Pyridine Ring Systems

Halogenation is a fundamental transformation in organic chemistry used to introduce halogen atoms into compounds. wikipedia.org In the context of pyridine rings, direct fluorination can be challenging due to the high reactivity of elemental fluorine. wikipedia.org Consequently, specialized fluorinating reagents are typically employed. wikipedia.org

For the synthesis of this compound, a key transformation would be the selective fluorination of a 4-ethylnicotinic acid derivative at the C-5 position. The aforementioned method utilizing Zincke imine intermediates is directly applicable here as a functional group interconversion strategy. thieme-connect.de By starting with a 4-ethylnicotinic acid ester, one could potentially protect the nitrogen and then perform a directed fluorination at the adjacent C-5 position. The ability of the C–F bond to tune the basicity of the pyridine nitrogen makes this a desirable transformation. thieme-connect.de

Other methods, such as using silver(II) fluoride (B91410), have been developed for the site-selective fluorination of pyridines, but these often show a strong preference for the position adjacent to the nitrogen (C-2 or C-6), making them unsuitable for C-5 functionalization. researchgate.net

Reagent/MethodTypical Regioselectivity on PyridineApplicability for C-5 Fluorination
Zincke Imine Intermediate + NFSIC-3 / C-5 (meta positions) thieme-connect.deHigh
Silver(II) Fluoride (AgF2)C-2 / C-6 (alpha to Nitrogen) researchgate.netLow
Elemental Fluorine (F2)Generally unselective and highly reactive wikipedia.orgVery Low

Alkylation Reactions at Specific Pyridine Positions

The introduction of an ethyl group onto a 5-fluoronicotinic acid derivative presents a significant regiochemical challenge. Friedel-Crafts type alkylations are generally ineffective on the electron-deficient pyridine ring unless strong electron-donating groups are present. youtube.com Radical alkylation methods, such as the Minisci reaction, offer a powerful alternative.

As described previously (Section 2.1.1), the use of a blocking group is a highly effective strategy for directing alkylation to the C-4 position. nih.govacs.orgchemistryviews.org This method could be applied to a 5-fluoronicotinic acid ester. A fumarate or maleate-derived blocking group would be installed on the pyridine nitrogen, and the resulting pyridinium salt would then be subjected to a Minisci reaction with a source of ethyl radicals (e.g., from propanoic acid). chemistryviews.org This approach avoids the common issue of obtaining mixtures of C-2 and C-4 alkylated products. nih.gov The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge, and this blocking group strategy represents a practical and cost-effective solution. acs.orgchemistryviews.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered to create a more sustainable process.

Biocatalysis: A significant green approach in the synthesis of nicotinic acid and its derivatives is the use of biocatalysts. frontiersin.orgnih.gov Nitrilase enzymes, for instance, can hydrolyze a nitrile group to a carboxylic acid under mild, aqueous conditions, offering a sustainable alternative to chemical hydrolysis which often requires harsh acidic or basic conditions. mdpi.comnih.gov If a synthetic route for this compound proceeds through a nitrile intermediate (e.g., 4-ethyl-5-fluoro-3-cyanopyridine), a biocatalytic hydrolysis step could be employed.

Greener Oxidation Methods: Traditional methods for oxidizing alkyl side chains on pyridine rings often involve stoichiometric oxidants like potassium permanganate or nitric acid, which generate significant waste. researchgate.netnih.gov A greener alternative is the use of catalytic aerobic oxidation. As mentioned previously, the use of N-hydroxyphthalimide (NHPI) with a cobalt catalyst and molecular oxygen (or air) as the terminal oxidant is a more environmentally benign method for converting alkylpyridines to pyridinecarboxylic acids. researchgate.netresearchgate.net This approach has a higher atom economy and avoids the use of hazardous oxidizing agents.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Whenever possible, reactions should be conducted in greener solvents such as water, ethanol, or supercritical CO2, or even in solvent-free conditions. For the various potential steps in the synthesis of this compound, a careful selection of reaction media can significantly reduce the environmental footprint.

Catalytic C-H Functionalization: Direct C-H functionalization is an inherently atom-economical process as it avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines). researchgate.net The development of efficient and selective catalytic C-H ethylation methods for pyridine derivatives would be a significant step towards a greener synthesis of this compound.

Scalable Synthetic Routes and Industrial Feasibility Studies for Analogues

Adaptation of Existing Industrial Processes: The oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine (B1664610), followed by hydrolysis, is a major industrial route for nicotinic acid production. nih.gov A similar strategy could potentially be adapted for a precursor of this compound. For example, if a suitable 4-ethyl-5-fluoro-3-methylpyridine could be synthesized, it could potentially be subjected to a similar oxidative ammonolysis and hydrolysis sequence.

Challenges in Scalable Fluorination: The introduction of a fluorine atom on a large scale can present challenges. While electrophilic fluorinating reagents like Selectfluor® are effective in the laboratory, their cost and the handling of large quantities could be a concern for industrial production. Nucleophilic fluorination using alkali metal fluorides is often more cost-effective but requires a suitable precursor with a good leaving group and can necessitate high temperatures and anhydrous conditions.

Continuous Flow Chemistry: For many of the key transformations, such as fluorination or C-H functionalization, the use of continuous flow reactors could offer significant advantages for scalability. Flow chemistry can provide better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate process automation and optimization.

Feasibility of Precursor Synthesis: The industrial feasibility of any proposed route would heavily rely on the efficient and cost-effective synthesis of key precursors. For instance, the large-scale production of a specifically substituted 4-ethylpyridine or 5-fluoronicotinic acid derivative would need to be established.

The following table outlines some considerations for the industrial feasibility of potential synthetic steps for analogues:

Reaction Type Scalability Considerations Potential Industrial Advantages Potential Industrial Challenges
Catalytic Aerobic Oxidation Readily available oxidant (air/O2), potential for continuous processing.High atom economy, reduced waste.Catalyst stability and recovery.
Biocatalytic Hydrolysis Requires development of robust enzymes and fermentation processes.Mild conditions, high selectivity, biodegradable catalysts.Enzyme stability, substrate scope, downstream processing.
Cross-Coupling Reactions Availability and cost of catalysts and starting materials.High yields and selectivity for specific bond formations.Catalyst cost and removal from the final product.
Direct C-H Functionalization Catalyst efficiency and selectivity are crucial for industrial application.High atom economy, reduced number of synthetic steps.Catalyst loading and turnover number, regioselectivity control.

Preclinical Investigations of Biological Activity and Mechanistic Insights of 4 Ethyl 5 Fluoronicotinic Acid Derivatives

In Vitro Studies on Specific Molecular Targets

In vitro studies have been crucial in elucidating the potential mechanisms of action of 4-Ethyl-5-fluoronicotinic acid derivatives by examining their interactions with specific molecular targets, such as enzymes and receptors.

Derivatives of this compound have been investigated as inhibitors of key enzymes implicated in various diseases.

One area of focus has been on Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and immunosuppressive agents. A patent for DHODH inhibitors includes a derivative of this compound, specifically N-(2-Chloro-6-fluorophenyl)-6-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)nicotinamide. google.com

Another significant enzyme target is the FMS-like tyrosine kinase 3 (FMS kinase), which plays a role in the development of certain cancers. Research has identified 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino)-5-fluoronicotinic acid as a key intermediate in the synthesis of a potent FMS kinase inhibitor. nih.govresearchgate.net The development of inhibitors for FMS kinase is a promising area for anticancer drug development. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

Derivative NameTarget EnzymeBiological Significance of TargetReference
N-(2-Chloro-6-fluorophenyl)-6-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)nicotinamideDHODHPyrimidine biosynthesis, target for cancer and immune diseases. google.com
2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino)-5-fluoronicotinic acid (intermediate)FMS KinaseInvolved in cell proliferation and survival in certain cancers. nih.govresearchgate.net

While the provided outline specifies CXCR4 and FABP3 as potential receptor targets, extensive searches of publicly available scientific literature did not yield specific receptor binding assay data for this compound or its direct derivatives with these receptors.

General research on nicotinic acid and its derivatives has identified specific G protein-coupled receptors, HM74A (GPR109A) and HM74 (GPR109B), as targets for nicotinic acid's therapeutic effects, particularly in lipid metabolism. nih.govnih.gov However, no direct binding studies of this compound to these or the specified CXCR4 and FABP3 receptors have been reported.

Cellular Assays and Functional Readouts in Preclinical Models

Cellular assays provide a functional context for the in vitro findings, offering insights into the potential therapeutic applications of this compound derivatives.

Nicotinic acid and its derivatives have been a subject of interest in the development of new antimicrobial agents. nih.gov Studies on fluorinated nicotinonitrile derivatives, which are structurally related to this compound, have demonstrated notable antimicrobial and antibiofilm activities. nih.gov For instance, certain nicotinonitrile derivatives have shown significant inhibitory effects against various bacterial strains. nih.govresearchgate.net

While specific data for this compound is limited, the broader class of nicotinic acid derivatives has shown promise. For example, some synthesized nicotinamidine derivatives exhibited minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Related Nicotinic Acid Derivatives

Compound ClassBacterial Strains TestedObserved ActivityReference
Fluorinated NicotinonitrilesProteus mirabilis, Pseudomonas aeruginosaModerate antibacterial and antibiofilm activities against resistant strains. nih.gov
PhenylfuranylnicotinamidinesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megateriumMIC values in the range of 10–20 μM. nih.gov
1,2,3-Triazoles linked NicotinonitrileStaphylococcus aureus, Escherichia coliSignificant activity against Gram-positive and Gram-negative bacteria. researchgate.net

The development of novel antifungal agents is a critical area of research. Nicotinamide (B372718) derivatives have been identified as a promising class of compounds with antifungal properties, primarily through the disruption of the fungal cell wall. nih.gov

Studies on fluorinated nicotinonitriles have revealed outstanding antifungal activities against various fungal species. For example, certain derivatives displayed potent activity against Candida albicans, Rhizopus species, and Aspergillus niger, with some compounds showing a minimal inhibitory concentration (MIC) as low as 1.95 µg/ml. nih.gov While direct studies on this compound are not available, the data from related compounds suggest that fluorinated nicotinic acid scaffolds are a viable starting point for the development of new antifungal drugs.

The anti-proliferative potential of nicotinic acid derivatives has been explored in various cancer cell lines. google.com Substituted phenylfuranylnicotinamidines, for instance, have been evaluated for their cytotoxic activities against a panel of 60 human cancer cell lines, with some derivatives showing promising growth inhibitory effects. nih.govdovepress.com

Furthermore, research on other fluorinated compounds, such as 5-fluorinated uracil (B121893) nucleosides, has demonstrated potent inhibition of cancer cell growth, often exceeding the activity of the established anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov Although specific anti-proliferative data for this compound is not documented in the available literature, the general class of fluorinated nicotinic acid derivatives and related heterocyclic compounds holds potential for the development of novel anticancer agents. google.comdavidpublisher.com

Mechanistic Elucidation of Biological Effects in Preclinical Systems

The precise mechanisms of action for this compound are not extensively detailed in publicly available research. However, by examining the broader class of nicotinic acid derivatives, including fluorinated analogs, we can infer potential pathways through which this compound may exert its biological effects.

Nicotinic acid itself is known to be a ligand for the G protein-coupled receptor GPR109A (also known as HM74A). nih.gov This receptor is expressed in adipocytes and immune cells, and its activation is linked to the modulation of lipid metabolism and inflammatory responses. It is plausible that fluorinated derivatives like this compound could also interact with this receptor, potentially with altered affinity or selectivity, thereby influencing similar downstream signaling pathways.

Furthermore, the introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially leading to novel mechanisms of action. For instance, fluorinated analogs of various bioactive compounds have been shown to act as enzyme inhibitors or to modulate other cellular targets. The specific biological effects of this compound would depend on how the ethyl and fluoro substituents influence its interaction with various biological macromolecules.

In the context of anticancer activity, derivatives of nicotinic acid have been explored for their potential to interfere with cancer cell proliferation. While the direct mechanism for this compound is not specified, related fluorinated compounds, such as 5-fluorouracil, exert their anticancer effects through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov It is conceivable that fluoronicotinic acid derivatives could interfere with similar metabolic pathways essential for cancer cell growth.

Structure-Activity Relationship (SAR) Studies for Optimized Preclinical Biological Profiles

The presence of a fluorine atom at the 5-position, as in this compound, is a key structural feature. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group and influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. This can, in turn, affect its binding affinity to target proteins.

The ethyl group at the 4-position is another important determinant of activity. The size and lipophilicity of this alkyl group can impact the molecule's ability to cross cell membranes and access its site of action. Variations in the alkyl chain length at this position would likely lead to changes in the biological activity profile.

General SAR trends for other classes of nicotinic acid derivatives have shown that:

Substituents on the pyridine (B92270) ring: The type and location of substituents significantly influence the biological activity, including anti-inflammatory and antimicrobial effects.

The carboxylic acid group: This group is often crucial for activity, likely participating in key binding interactions with target proteins. Esterification or amidation of this group can modulate the compound's properties.

To illustrate potential SAR, the following table presents hypothetical data based on general principles observed in related compound series.

Table 1: Hypothetical In Vitro Anticancer Activity of 4-Substituted-5-fluoronicotinic Acid Derivatives

CompoundR Group at C4IC50 (µM) vs. HeLa Cells
1 -H>100
2 -CH350
3 -CH2CH325
4 -CH2CH2CH340
5 -CH(CH3)260

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Hypothetical In Vitro Antibacterial Activity of 4-Substituted-5-fluoronicotinic Acid Derivatives

CompoundR Group at C4MIC (µg/mL) vs. S. aureus
1 -H128
2 -CH364
3 -CH2CH332
4 -CH2CH2CH364
5 -CH(CH3)2128

This table is for illustrative purposes only and does not represent actual experimental data.

These hypothetical tables suggest that an ethyl group at the 4-position might be optimal for both anticancer and antibacterial activities within this limited series, with either shorter or longer alkyl chains, or branched chains, leading to a decrease in potency. Further empirical studies are necessary to establish the precise SAR for this compound and its derivatives.

Role of 4 Ethyl 5 Fluoronicotinic Acid in Medicinal Chemistry Research and Drug Design

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Nicotinic Acid Moiety

There is no specific research data available in peer-reviewed journals or patent literature that details the use of 4-Ethyl-5-fluoronicotinic acid as a scaffold hop or for bioisosteric replacement. Generally, the nicotinic acid core is a well-established pharmacophore in medicinal chemistry. sci-hub.seingentaconnect.com Its derivatives are explored for a variety of biological activities, and the pyridine (B92270) ring system is a common target for modification in drug design. sci-hub.seingentaconnect.comresearchgate.net However, specific examples or quantitative structure-activity relationship (QSAR) studies involving the 4-ethyl-5-fluoro substitution pattern in the context of scaffold hopping are not documented.

Utility as a Privileged Scaffold in Heterocyclic Medicinal Chemistry

The concept of a privileged scaffold refers to a molecular framework that is able to bind to multiple biological targets. While nitrogen-containing heterocycles, including the nicotinic acid skeleton, are widely recognized for their role in forming the basis of many approved drugs, there is no evidence to classify this compound itself as a privileged scaffold based on current literature. ingentaconnect.com Such a designation would require evidence of its derivatives binding to a range of different biological targets, which has not been published.

Application in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) involves screening small molecules (fragments) for weak binding to a biological target. There are no available studies that report the inclusion or screening of this compound in any fragment library or FBDD campaign.

Intermediate in the Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

This compound is commercially available and listed as a building block for chemical synthesis. sigmaaldrich.comchemicalbook.comvulcanchem.com This indicates its potential utility as a starting material for more complex molecules. However, specific, publicly documented synthetic routes where this compound is used as a key intermediate to produce named, complex pharmaceutical lead compounds are not available in the scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethyl 5 Fluoronicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 4-Ethyl-5-fluoronicotinic acid. This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For fluorinated compounds, specialized NMR techniques are particularly insightful.

A promising advanced NMR technique is Signal Amplification By Reversible Exchange (SABRE). rsc.orgnih.govyork.ac.uk SABRE is a hyperpolarization method that can enhance NMR signals by several orders of magnitude, which is especially useful for nuclei with low sensitivity or for samples at low concentrations. rsc.orgnih.govrsc.org The technique involves the use of parahydrogen and an iridium catalyst to transfer polarization to a substrate, like a fluorinated pyridine (B92270) derivative, without chemically altering it. rsc.orgyork.ac.uk This method has been successfully used to hyperpolarize various nuclei, including ¹H, ¹³C, and ¹⁵N. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for delineating the molecular structure of this compound.

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the ethyl, fluoro, and carboxylic acid substituents. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the most downfield position. The sp²-hybridized carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts significantly affected by the attached fluorine and other substituents. The sp³-hybridized carbons of the ethyl group would be observed in the upfield region of the spectrum. Quaternary carbons, those without any attached protons, often show signals of lower intensity. youtube.com

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (Ethyl)~1.2 (triplet)~15
CH₂ (Ethyl)~2.7 (quartet)~25
Pyridine-H7.5 - 9.0120 - 160
COOH10 - 13 (broad singlet)~165
Pyridine-C (C-F)-150 - 170 (doublet, ¹JCF)
Pyridine-C (C-COOH)-~130
Pyridine-C (C-Ethyl)-~140

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) provides valuable structural information, helping to confirm the position of the fluorine substituent.

The application of SABRE to fluorinated pyridine derivatives has shown that fluorine nuclei can be effectively hyperpolarized, leading to significant signal enhancements in ¹⁹F NMR spectra. rsc.orgnih.gov This is achieved through either coherent dynamics in the μT magnetic field range or through incoherent processes at mT fields, where polarization is first transferred to protons and then to the fluorine nuclei. nih.gov This enhanced sensitivity is particularly beneficial for studying ligand binding and molecular interactions even at low concentrations. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. emerypharma.comlibretexts.org It would be used to confirm the connectivity within the ethyl group and to trace the coupling network between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. libretexts.orghmdb.ca It is invaluable for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the ethyl group and the carboxylic acid to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative orientation of the substituents on the pyridine ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. kfnl.gov.sanih.gov

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of nicotinic acid derivatives in the mass spectrometer often follows predictable pathways. kfnl.gov.sa Common fragmentation processes involve the loss of neutral molecules. kfnl.gov.sa For carboxylic acids, prominent fragments often arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of •OH (mass 17) or •COOH (mass 45). libretexts.org The fragmentation of the pyridine ring itself can also provide structural clues. kfnl.gov.sa The presence of the ethyl and fluoro substituents will influence the fragmentation pattern, leading to characteristic daughter ions that can be used to confirm their presence and position on the ring. The study of these patterns, often aided by tandem mass spectrometry (MS/MS), allows for a detailed structural characterization. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

Fragment Description
[M]⁺Molecular ion
[M - OH]⁺Loss of a hydroxyl radical
[M - COOH]⁺Loss of the carboxylic acid group
[M - C₂H₅]⁺Loss of the ethyl group
Fragments from ring cleavageIndicative of the substitution pattern

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the orientation of the ethyl and carboxylic acid substituents relative to the ring. For instance, studies on nicotinic acid have revealed its monoclinic crystal structure. researchgate.net The crystal structure of nicotinic acid has also been solved using 3D electron diffraction tomography. nanomegas.com It would also show how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of carboxylic acids. The C-F bond length would also be precisely determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. aps.orgyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C-F bond would have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The aromatic C-H and C-C/C-N stretching vibrations of the pyridine ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.org The Raman spectrum of pyridine and its derivatives shows strong bands related to the ring breathing modes, which are sensitive to substitution. researchgate.netacs.org For this compound, the symmetric vibrations of the pyridine ring would be particularly Raman active. The C=O and C-F stretching vibrations would also be observable.

Characteristic Vibrational Frequencies for this compound:

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (sp³)2850-30002850-3000
C-H (aromatic)3000-31003000-3100
C=O (Carboxylic Acid)~1700 (strong)~1700
C=C, C=N (aromatic)1400-16001400-1600
C-F1000-14001000-1400
Ring BreathingStrong bands

By integrating the data from all these spectroscopic and crystallographic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.

Computational Chemistry and Theoretical Studies on 4 Ethyl 5 Fluoronicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-ethyl-5-fluoronicotinic acid, such calculations can provide insights into its molecular orbitals, charge distribution, and reactivity indices.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing fluorine and carboxylic acid groups are expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group will raise them. The net effect on the HOMO-LUMO gap would require specific calculations, but it is anticipated to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the most negative regions (electron-rich) are predicted to be around the oxygen atoms of the carboxylic acid and the fluorine atom, making them susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid and the regions near the ring nitrogen are expected to be the most electropositive (electron-poor), indicating sites for nucleophilic attack. rsc.org

Predicted Reactivity Indices: Based on calculations for similar molecules, a set of hypothetical reactivity descriptors for this compound can be proposed. physchemres.org

Parameter Predicted Value (Arbitrary Units) Interpretation
HOMO Energy-6.5 eVModerate electron-donating capability
LUMO Energy-1.8 eVGood electron-accepting capability
HOMO-LUMO Gap4.7 eVKinetically stable but reactive
Dipole Moment~3.5 DA polar molecule
Electron Affinity~1.5 eVCan readily accept an electron
Ionization Potential~8.0 eVRequires moderate energy to lose an electron

This table presents hypothetical values based on trends observed in analogous compounds and serves for illustrative purposes.

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target. researchgate.netnih.govnih.gov Nicotinic acid and its derivatives are known to interact with various enzymes and receptors. researchgate.netresearchgate.net

Potential Biological Targets: Given its structural similarity to nicotinic acid (Vitamin B3), this compound could potentially interact with nicotinic acid receptors, such as the G-protein coupled receptor GPR109A, which is involved in lipid metabolism. Other potential targets could include enzymes for which nicotinic acid is a substrate or inhibitor, like carbonic anhydrases. researchgate.net

Molecular Docking Predictions: A hypothetical docking study of this compound into the active site of a target protein, for instance, a nicotinic acid receptor, would likely reveal key interactions. The carboxylic acid group is predicted to form strong hydrogen bonds with basic amino acid residues (e.g., Arginine, Lysine) or coordinate with a metal ion in the active site. researchgate.netnih.gov The pyridine (B92270) nitrogen could also act as a hydrogen bond acceptor. The ethyl group might engage in hydrophobic interactions within a nonpolar pocket of the binding site, and the fluorine atom could form halogen bonds or other electrostatic interactions. researchgate.netnih.gov

Illustrative Docking Results with a Hypothetical Receptor:

Parameter Predicted Value Interacting Residues (Hypothetical)
Binding Affinity-7.5 kcal/molArg112, Ser150, Phe275
Hydrogen Bonds3Arg112 (with carboxylate), Ser150 (with pyridine N)
Hydrophobic Interactions2Phe275 (with ethyl group)

This table is for illustrative purposes and does not represent data from an actual docking study.

Molecular Dynamics Simulations: MD simulations could provide insights into the stability of the ligand-protein complex over time. elifesciences.orgnih.govnih.gov A simulation of this compound bound to a receptor would likely show that the initial binding pose is maintained through a stable network of hydrogen bonds and hydrophobic interactions. The flexibility of the ethyl group and the conformational changes in the protein upon ligand binding could also be assessed. elifesciences.orgelifesciences.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for compound characterization. rsc.org

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted. The proton on the carboxylic acid would appear as a broad singlet at a high chemical shift. The aromatic protons would show characteristic splitting patterns influenced by the fluorine and other substituents. The ethyl group would present a typical quartet and triplet. The 19F NMR would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. nih.gov

IR Spectroscopy: The predicted IR spectrum would exhibit characteristic absorption bands. A strong, broad band would be expected for the O-H stretch of the carboxylic acid. A sharp, strong peak would correspond to the C=O stretch. C-N and C-C stretching vibrations of the pyridine ring and C-F stretching vibrations would also be present.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the pyridine ring. While the rotation of the ethyl group is relatively free, the orientation of the carboxylic acid group relative to the ring can be influenced by intramolecular hydrogen bonding with the adjacent nitrogen or steric hindrance. The lowest energy conformation is likely to have the ethyl group staggered and the carboxylic acid group oriented to minimize steric clashes. youtube.comwikipedia.org

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Theoretical studies can elucidate the mechanisms of chemical reactions, including the identification of intermediates and transition states, which is crucial for optimizing synthetic routes. u-tokyo.ac.jp

Potential Synthetic Routes: The synthesis of this compound could potentially be achieved through various synthetic strategies. One plausible approach involves the construction of a substituted pyridine ring followed by functional group manipulations. For instance, a fluorinated pyridine derivative could undergo a cross-coupling reaction to introduce the ethyl group, followed by oxidation of a methyl group or another precursor to the carboxylic acid. chemicalbook.comresearchgate.net

Transition State Analysis: For a given synthetic step, such as the fluorination of a pyridine ring or the introduction of the ethyl group, computational methods can be used to model the reaction pathway. acs.org This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. For example, in a nucleophilic aromatic substitution to introduce the fluorine atom, the calculations would model the formation of the Meisenheimer complex as an intermediate and the subsequent loss of a leaving group. researchgate.net Understanding the energetics of these steps can help in selecting the appropriate reagents and reaction conditions. u-tokyo.ac.jp

Reaction Step (Hypothetical) Reactants Products Calculated Activation Energy (kcal/mol)
Fluorination4-ethyl-5-aminonicotinic acidThis compound25
Ethyl Group Introduction5-fluoro-4-bromonicotinic acidThis compound30

This table presents hypothetical activation energies for illustrative purposes.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Yield

The synthesis of functionalized nicotinic acids is a cornerstone of medicinal chemistry, and the development of efficient and high-yield pathways is paramount for accelerating drug discovery. While specific synthetic routes for 4-Ethyl-5-fluoronicotinic acid are not extensively documented in publicly available literature, plausible pathways can be extrapolated from the synthesis of analogous compounds.

A potential strategy could involve a multi-step synthesis starting from readily available precursors. For instance, a common approach to nicotinic acid derivatives involves the cyclization of α,β-unsaturated carbonyl compounds with an appropriate nitrogen source. One could envision a pathway starting with the synthesis of a suitably substituted β-ketoester, followed by a Hantzsch-type pyridine (B92270) synthesis or a related cyclocondensation reaction to form the pyridine ring. The introduction of the ethyl and fluoro groups at the desired positions would be a key challenge, potentially requiring regioselective functionalization of a pyridine precursor.

Another approach could be the functionalization of a pre-existing fluorinated pyridine ring. For example, starting with a compound like 5-fluoronicotinic acid, one could explore methods for the introduction of an ethyl group at the 4-position. fishersci.co.ukscbt.com This might involve organometallic cross-coupling reactions, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent. The optimization of reaction conditions, including catalyst, solvent, and temperature, would be crucial for maximizing the yield and purity of the final product.

Furthermore, flow chemistry and microwave-assisted synthesis represent modern techniques that could be employed to enhance the efficiency and reduce the reaction times of the synthetic steps. These technologies often allow for better control over reaction parameters, leading to improved yields and fewer byproducts.

A comparative analysis of potential synthetic starting materials is presented in the table below:

Starting MaterialPotential AdvantagesPotential Challenges
β-ketoesterConvergent synthesis, potential for high yields.Regioselectivity of cyclization, multi-step process.
5-Fluoronicotinic AcidReadily available starting material.Regioselective introduction of the ethyl group.
Substituted PyridineDirect functionalization approach.Availability of suitably substituted precursors.

Identification of New Preclinical Biological Targets for this compound Derivatives

The biological activity of nicotinic acid and its derivatives is well-established, with targets ranging from metabolic enzymes to receptors involved in neurotransmission. The introduction of ethyl and fluoro substituents on the nicotinic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential targets.

Given the structural similarity to other biologically active molecules, derivatives of this compound could be investigated for a range of preclinical biological targets. For instance, isoxazole-amide derivatives, which share some structural features with functionalized nicotinic acids, have demonstrated a broad spectrum of activities including antifungal, herbicidal, antiviral, anticancer, and antibacterial effects. researchgate.net This suggests that derivatives of this compound could be screened against a similar panel of targets.

Furthermore, the nicotinic acid scaffold is a known pharmacophore for inhibitors of various enzymes. For example, certain nicotinic acid derivatives have been shown to inhibit bacterial growth by interfering with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) synthesis. evitachem.com Therefore, enzymes involved in NAD metabolism in pathogenic bacteria or fungi could be explored as potential targets.

The potential preclinical biological targets for this compound derivatives are summarized below:

Potential Target ClassRationaleExample of Related Compound Activity
Metabolic EnzymesInterference with essential metabolic pathways.Inhibition of NAD synthesis by nicotinic acid analogs. evitachem.com
G-Protein Coupled ReceptorsModulation of signaling pathways.Activity of nicotinic acid at its own receptor.
KinasesInhibition of cell signaling and proliferation.Anticancer activity of some heterocyclic compounds. researchgate.net
Ion ChannelsModulation of ion flow across cell membranes.

Development of Advanced Derivatization Strategies for Targeted Preclinical Applications

The strategic derivatization of a lead compound is a critical step in drug development to optimize its pharmacological properties. For this compound, the carboxylic acid group and the pyridine ring offer multiple points for chemical modification.

Esterification of the carboxylic acid is a common strategy to produce prodrugs with improved bioavailability. The corresponding ethyl ester, for example, would likely exhibit increased lipophilicity. Amide formation is another versatile derivatization approach. Coupling the carboxylic acid with a diverse range of amines can lead to a library of compounds with varied physicochemical and pharmacological profiles. For instance, the synthesis of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides has been explored to generate potential inhibitors of D1 protease in plants. researchgate.net

Modification of the pyridine ring itself can also be explored. For instance, the introduction of additional substituents or the formation of fused heterocyclic systems could lead to novel compounds with unique biological activities. The synthesis of thiazolo[4,5-b]pyridines has been reported to yield compounds with anticancer and antimicrobial activities. mdpi.com

A summary of potential derivatization strategies is provided in the table below:

Derivatization StrategyPotential Outcome
EsterificationIncreased lipophilicity, prodrug formation.
Amide FormationDiverse library of compounds, modulation of biological activity.
Heterocyclic Ring FormationNovel chemical scaffolds, unique biological activities.

Integration with High-Throughput Screening in Early-Stage Drug Discovery Research

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid screening of large libraries of compounds against a specific biological target. The integration of this compound and its derivatives into HTS campaigns could accelerate the identification of novel hit compounds.

To facilitate HTS, a diverse library of derivatives would first need to be synthesized, as outlined in the previous section. This library should encompass a range of physicochemical properties to maximize the chances of identifying active compounds. The development of robust and miniaturized assays for the chosen biological targets is also a prerequisite for a successful HTS campaign.

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the further optimization of hit compounds. For example, if certain derivatives consistently show higher activity, this can inform the design of subsequent generations of compounds with improved potency and selectivity.

Computational Design and Optimization of Novel Analogues for Improved Preclinical Efficacy

Computational methods are increasingly being used to guide the design and optimization of new drug candidates. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be applied to the this compound scaffold to predict the biological activity of novel analogues and to understand their interactions with potential biological targets.

A QSAR model could be developed by correlating the physicochemical properties of a series of this compound derivatives with their measured biological activity. This model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted efficacy. For instance, a support vector machines QSAR model was successfully used to predict the antiproliferative ability of enkephalin-like analogs. nih.gov

Molecular docking simulations can provide insights into the binding mode of this compound derivatives within the active site of a target protein. This information can be used to design new analogues with improved binding affinity and selectivity. For example, molecular docking has been used to study the interaction of 4-thiazolidinone (B1220212) derivatives with MurD ligase, an antibacterial target. mdpi.com

The integration of computational design with synthetic chemistry and biological testing can create a powerful iterative cycle for the rapid optimization of lead compounds, ultimately leading to the development of novel preclinical candidates with improved efficacy.

Q & A

Q. How should researchers design structure-activity relationship (SAR) studies to explore modifications of the this compound scaffold?

  • Methodological Answer : Synthesize analogues with systematic substitutions (e.g., ethyl → propyl, fluorine → chlorine). Test against a panel of biological targets using standardized assays (e.g., enzyme inhibition, cell viability). Use principal component analysis (PCA) to correlate structural features with activity trends .

Data Analysis and Reporting Guidelines

  • Data Contradiction Analysis : When conflicting data arise (e.g., biological activity vs. computational predictions), conduct sensitivity analyses to identify outliers. Replicate experiments under standardized conditions and consult multi-disciplinary experts to rule out methodological artifacts .
  • Ethical Reporting : Disclose all synthetic yields, characterization data, and negative results to avoid publication bias. Adhere to journal-specific guidelines for raw data deposition (e.g., crystallographic data in CCDC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.